REACTION_CXSMILES
|
[F:1][C:2]([F:19])([F:18])[S:3]([O:6][C:7]1[C:16]2[C:11](=[CH:12][C:13]([F:17])=[CH:14][CH:15]=2)[CH2:10][CH2:9][CH:8]=1)(=[O:5])=[O:4].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCOCC1>[F:19][C:2]([F:1])([F:18])[S:3]([O:6][C:7]1[C:16]2[C:11](=[CH:12][C:13]([F:17])=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)(=[O:5])=[O:4]
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Name
|
|
Quantity
|
0.77 g
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Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=CCCC2=CC(=CC=C12)F)(F)F
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Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture heated
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Type
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TEMPERATURE
|
Details
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under reflux for 18 h
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Duration
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18 h
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product purified by column chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)OC1=CC=CC2=CC(=CC=C12)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |